Rhizoxin

Catalog No.
S541356
CAS No.
90996-54-6
M.F
C35H47NO9
M. Wt
625.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhizoxin

CAS Number

90996-54-6

Product Name

Rhizoxin

IUPAC Name

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione

Molecular Formula

C35H47NO9

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1

InChI Key

OWPCHSCAPHNHAV-QIPOKPRISA-N

SMILES

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C

solubility

H2O < 1 (mg/mL)
MeOH > 50 (mg/mL)
CHC13 > 50 (mg/mL)

Synonyms

rhizoxin, WF 1360B, WF 1360C, WF 1360E, WF 1360F, WF-1360, WF1360

Canonical SMILES

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C

Isomeric SMILES

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C

The exact mass of the compound Rhizoxin is 625.3251 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o < 1 (mg/ml)meoh > 50 (mg/ml)chc13 > 50 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of 1,3-oxazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Disrupting Microtubule Dynamics

Rhizoxin's primary target is microtubules, essential components of the cellular cytoskeleton. It binds to tubulin, the building block of microtubules, and disrupts their polymerization process [1]. This prevents the formation and function of microtubules, which are crucial for various cellular activities like cell division, intracellular transport, and maintaining cell shape [1]. Researchers leverage this property to study microtubule dynamics and their role in various cellular processes [1].

[1] Structures of rhizoxin and the rhizoxin analogs produced by P. fluorescens Pf-5. )

Investigating Cell Cycle Regulation

Cell division is a tightly regulated process coordinated by the microtubule network. As mentioned earlier, rhizoxin disrupts microtubule formation, consequently impacting cell division. Scientists use rhizoxin to investigate cell cycle checkpoints and the role of microtubules in ensuring proper cell division [2]. By studying the effects of rhizoxin on cell cycle progression, researchers gain insights into the mechanisms that control cell growth and proliferation [2].

[2] Rhizoxin, a new inhibitor of spindle fiber formation, causing chromosome scattering at mitosis. )

Potential for Cancer Research

[3] Rhizoxin derivatives as antitumor agents. )

Rhizoxin is a potent macrolide antibiotic originally isolated from the fungus Rhizopus chinensis. It exhibits significant antitumor and antifungal properties, making it a subject of extensive research in medicinal chemistry. The compound is characterized by a complex structure that includes a large lactone ring and an oxazole side chain, contributing to its biological activity. Rhizoxin has drawn interest for its ability to inhibit cell division by targeting microtubule dynamics, similar to other well-known antimitotic agents.

That are pivotal in both its natural biosynthesis and synthetic modifications. Key reactions include:

  • Epoxidation: This reaction introduces an epoxide group into the compound, which can enhance its reactivity and biological activity.
  • O-methylation: This process modifies hydroxyl groups into methoxy groups, altering the compound's solubility and interaction with biological targets.
  • Horner-Wittig Reaction: Utilized in synthetic pathways to construct the oxazole-containing side chain, this reaction is crucial for assembling the complex structure of rhizoxin .

Rhizoxin exhibits remarkable biological activities, primarily as an antitumor and antifungal agent. Its mechanism of action involves:

  • Inhibition of Microtubule Polymerization: Rhizoxin disrupts the normal function of microtubules during cell division, leading to cell cycle arrest. This makes it effective against various cancer cell lines.
  • Antifungal Properties: It shows efficacy against fungal pathogens, providing a dual therapeutic potential in both oncology and infectious diseases .

The synthesis of rhizoxin has been achieved through various methods, including:

  • Total Synthesis: Multiple total syntheses have been reported, typically involving several key intermediates. For instance, rhizoxin D has been synthesized from four distinct subunits representing different segments of the molecule .
  • Chemical Modifications: Researchers have explored altering the side chain structures to enhance biological activity or reduce toxicity. These modifications often involve targeted reactions such as alkylation and acylation .

Rhizoxin's applications are primarily in the fields of medicine and pharmacology:

  • Antitumor Therapy: Due to its ability to inhibit cell division, rhizoxin is being studied as a potential treatment for various cancers.
  • Antifungal Treatment: Its effectiveness against fungal infections positions it as a candidate for developing new antifungal therapies.

Additionally, rhizoxin serves as a valuable tool in biochemical research for studying microtubule dynamics and cancer biology .

Rhizoxin shares structural and functional similarities with several other macrolide antibiotics and antitumor agents. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
PaclitaxelTaxaneAntitumorStabilizes microtubules
VincristineVinca alkaloidAntitumorInhibits microtubule assembly
EtoposidePodophyllotoxinAntitumorTopoisomerase II inhibitor
GeldanamycinAnsamycinAntitumorHeat shock protein 90 inhibitor

Uniqueness of Rhizoxin

Rhizoxin is unique due to its specific mechanism of action on microtubules combined with its dual antifungal properties. Unlike paclitaxel and vincristine, which primarily focus on cancer treatment, rhizoxin's broad-spectrum activity against fungi adds an additional dimension to its therapeutic potential. The complexity of its structure also presents opportunities for further chemical modifications that may enhance its efficacy or reduce side effects .

The phytopathogenic fungus Rhizopus microsporus harbors a remarkable bacterial endosymbiont that fundamentally alters its biology and pathogenic capabilities [1] [2]. This endosymbiotic relationship represents one of the most extensively studied examples of bacterial-fungal mutualism, where the bacterial partner provides essential metabolic functions and secondary metabolites to its fungal host.

The endosymbiotic bacteria reside within the cytoplasm of fungal hyphae and are vertically transmitted through both asexual sporangiospores and sexual zygospores [2] [3]. This intimate association has evolved to become obligatory for the fungal host, as demonstrated by the inability of endosymbiont-free fungi to undergo normal vegetative reproduction [4] [5]. The bacterial cells are distributed throughout the fungal mycelium and can be observed within individual spores using fluorescence microscopy techniques [6].

The endosymbiotic relationship extends beyond simple coexistence, involving complex metabolic interdependencies. The fungal host provides amino acids, citrate, and malate to support bacterial metabolism [3] [7], while the bacteria lack typical sugar importers found in free-living relatives [8]. This metabolic specialization reflects the evolutionary adaptation to the intracellular environment where the bacteria can access processed fungal metabolites rather than relying on independent nutrient acquisition.

Environmental distribution studies have revealed that this bacterial-fungal alliance occurs globally across all five continents, spanning diverse ecological niches from temperate and arid soils to human clinical specimens [2] [9]. Eight distinct Rhizopus microsporus isolates from geographically separate locations have been confirmed to harbor endosymbiotic bacteria capable of rhizoxin production [9]. The widespread occurrence of this symbiosis suggests that it provides significant evolutionary advantages to both partners under various environmental conditions.

Role of Paraburkholderia rhizoxinica (Mycetohabitans rhizoxinica)

Paraburkholderia rhizoxinica, previously classified as Burkholderia rhizoxinica and now also known as Mycetohabitans rhizoxinica [10] [11], serves as the primary architect of rhizoxin biosynthesis within the fungal host. This gram-negative, motile bacterium belongs to the family Burkholderiaceae and demonstrates remarkable biosynthetic capabilities despite its relatively small genome size of 3.75 megabases [8] [12].

The bacterial endosymbiont exhibits extraordinary secondary metabolite production potential, with genomic analysis revealing 14 nonribosomal peptide synthetase gene clusters in addition to the rhizoxin biosynthesis machinery [8] [12]. This biosynthetic arsenal represents approximately 9% of the total genomic sequence, highlighting the significant evolutionary investment in natural product synthesis [3]. The bacteria produce not only rhizoxin derivatives but also specialized cofactors such as F420 and its derivative 3PG-F420, which play crucial roles in redox metabolism and symbiosis maintenance [6] [13].

Paraburkholderia rhizoxinica demonstrates unique metabolic adaptations that distinguish it from free-living relatives. The bacterium has evolved specialized nutrient uptake systems optimized for the fungal intracellular environment, including importers for amino acids, citrate, and malate rather than typical sugar transporters [8] [7]. This metabolic specialization enables efficient utilization of fungal-derived metabolites while maintaining the biosynthetic capacity for complex secondary metabolites.

The bacterial endosymbiont employs sophisticated molecular mechanisms to establish and maintain the symbiotic relationship. A functional Type III secretion system is essential for symbiosis establishment [14], and recent research has identified transcription activator-like effectors that control fungal reproduction [15]. These MTALs (MTAL1, MTAL2, and MTAL3) are secreted by the bacteria and directly influence fungal sporulation processes, demonstrating the extent of bacterial control over host physiology [15].

Biosynthetic Gene Clusters and Pathway Analysis

The rhizoxin biosynthetic gene cluster, designated as the rhi locus, represents one of the most complex and well-characterized hybrid nonribosomal peptide synthetase-polyketide synthase systems known in bacterial endosymbionts [16] [17]. This 82-kilobase gene cluster is located on the bacterial chromosome and contains 13 genes encoding the complete biosynthetic machinery required for rhizoxin production [17] [18].

The rhi gene cluster exhibits an unusual trans-acyltransferase polyketide synthase architecture, distinguished from conventional cis-acyltransferase systems by the presence of a free-standing acyltransferase enzyme encoded by rhiG [17] [19]. This trans-acyltransferase provides malonyl units to multiple polyketide synthase modules across the assembly line, representing an evolutionary adaptation that increases biosynthetic flexibility and efficiency.

Structural organization of the gene cluster reveals a modular architecture consisting of six large open reading frames (rhiA through rhiF) encoding the core megasynthase, along with accessory genes for post-polyketide modifications and regulation [17] [19]. The rhiA gene encodes a hybrid NRPS-PKS module responsible for initiating the biosynthetic pathway with an amino acid starter unit, while rhiB through rhiF encode successive polyketide synthase modules that elongate and modify the growing chain [19].

Unique structural features of the rhizoxin megasynthase include a specialized branching module containing ketosynthase and branching domains that install the characteristic delta-lactone ring [20] [21]. This branching module represents an unprecedented mechanism in polyketide biosynthesis, utilizing vinylogous chain branching through a Michael-type addition reaction to generate the essential pharmacophoric group [20]. The unusual architecture includes disrupted modules and silent ketosynthase-acyl carrier protein pairs that facilitate substrate channeling between distant modules [17].

Post-polyketide modifications are encoded by tailoring enzymes including rhiH (cytochrome P450 monooxygenase for epoxidation), rhiI (S-adenosylmethionine-dependent O-methyltransferase), and rhiJ (putative dioxygenase) [17] [19]. These enzymes catalyze essential structural modifications that confer the biological activity characteristic of rhizoxin derivatives, including the formation of epoxide rings and methyl ether groups [19].

Metabolic Requirements for Rhizoxin Production

Rhizoxin biosynthesis imposes specific metabolic demands that require coordinated provision of specialized building blocks, cofactors, and energy sources [22] [23]. The biosynthetic pathway utilizes malonate as the primary extender unit for polyketide chain elongation, supplied by the trans-acyltransferase RhiG from malonyl-coenzyme A pools [17] [19].

Carbon metabolism centers on glycerol as a primary carbon source, which serves dual functions as both an energy source and a precursor for biosynthetic intermediates [22] [13]. The endosymbiotic bacteria demonstrate efficient glycerol utilization, with this metabolite playing a pivotal role in fungal-bacterial metabolic interactions without compromising fungal growth [22]. Additional carbon sources include acetate and other organic acids that can be processed through central metabolic pathways.

Nitrogen requirements are met primarily through amino acid uptake from the fungal host, reflecting the metabolic interdependence characteristic of the symbiotic relationship [8] [7]. The bacteria lack conventional sugar importers but possess specialized transporters for amino acids, citrate, and malate, enabling efficient utilization of fungal-derived nitrogen sources for both primary metabolism and rhizoxin biosynthesis.

Phosphorus metabolism involves specialized pathways for cofactor biosynthesis, particularly the production of F420 derivatives that serve as essential redox cofactors [13] [5]. The bacteria utilize 3-phosphoglycerate and phosphoenolpyruvate as key phosphorus-containing precursors, with phosphoenolpyruvate identified as a limiting factor for optimal cofactor production [24]. Sulfur requirements are fulfilled through methionine utilization for essential methylation reactions catalyzed by the O-methyltransferase RhiI [19].

Environmental conditions significantly influence rhizoxin production, with optimal biosynthesis occurring at 30°C under aerobic conditions with slightly acidic to neutral pH [19] [25]. Culture medium composition affects both the quantity and diversity of rhizoxin derivatives produced, with complex natural substrates such as brown rice and maize yielding higher metabolite concentrations compared to defined synthetic media [25].

Regulation of Rhizoxin Biosynthesis

Rhizoxin biosynthesis is subject to sophisticated regulatory mechanisms that coordinate secondary metabolite production with bacterial physiology and symbiotic requirements [26] [19]. The primary regulatory system involves the GacS/GacA two-component signal transduction pathway, which serves as a master regulator of secondary metabolism in Paraburkholderia rhizoxinica [26].

The GacS/GacA system operates through a cascade involving small regulatory RNAs that sequester RNA-binding proteins, ultimately relieving translational repression of biosynthetic genes [26]. Experimental analysis using gacA mutants demonstrates complete abolition of rhizoxin production, confirming the essential role of this regulatory system [26]. The regulation appears to be growth phase-dependent, with maximum rhizoxin production occurring during idiophase when the GacS/GacA system is most active [26].

Transcriptional regulation of individual biosynthetic genes involves specific recognition sequences in promoter regions that serve as binding sites for regulatory proteins [26]. The rzxB and rzxI genes contain consensus sequences recognized by the Rsm regulatory proteins, which are themselves controlled by the GacS/GacA system [26]. This hierarchical regulation ensures coordinated expression of the entire biosynthetic gene cluster.

Environmental factors influence regulatory gene expression, with different culture conditions affecting the levels of rzxB transcripts [19]. Comparative analysis of various growth media reveals that Davis medium, potato peptone medium, and King's medium B provide optimal conditions for biosynthetic gene expression [19]. The regulatory response to environmental conditions appears to involve both nutritional sensing and cell density-dependent signaling mechanisms.

Quorum sensing mechanisms may contribute to the regulation of rhizoxin biosynthesis, although the specific signaling molecules and receptor systems remain to be fully characterized [3]. The bacterial genome contains genes encoding potential quorum sensing components, suggesting that cell density-dependent regulation may coordinate secondary metabolite production with bacterial population dynamics within the fungal host.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

625.32508208 g/mol

Monoisotopic Mass

625.32508208 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C1V1Y784E4

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Rhizoxin

Stability Shelf Life

Bulk: HPLC analysis indicated that the bulk chemical is unstable under both light and dark conditions at room temperature and at 50 °C. Freezer storage is recommended. Solution: The compound is unstable in a solution of DMF/H (40/60,v/v) through 72 hours. The t was 5.2 hours.

Dates

Last modified: 02-18-2024
1: Takeuchi K, Noda N, Katayose Y, Mukai Y, Numa H, Yamada K, Someya N. Rhizoxin analogs contribute to the biocontrol activity of a newly isolated pseudomonas strain. Mol Plant Microbe Interact. 2015 Mar;28(3):333-42. doi: 10.1094/MPMI-09-14-0294-FI. PubMed PMID: 25496595.
2: McLeod HL, Murray LS, Wanders J, Setanoians A, Graham MA, Pavlidis N, Heinrich B, ten Bokkel Huinink WW, Wagener DJ, Aamdal S, Verweij J. Multicentre phase II pharmacological evaluation of rhizoxin. Eortc early clinical studies (ECSG)/pharmacology and molecular mechanisms (PAMM) groups. Br J Cancer. 1996 Dec;74(12):1944-8. PubMed PMID: 8980394; PubMed Central PMCID: PMC2074819.
3: Kusebauch B, Brendel N, Kirchner H, Dahse HM, Hertweck C. Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Chembiochem. 2011 Oct 17;12(15):2284-8. PubMed PMID: 23106078.
4: Takahashi M, Iwasaki S, Kobayashi H, Okuda S, Murai T, Sato Y. Rhizoxin binding to tubulin at the maytansine-binding site. Biochim Biophys Acta. 1987 Dec 7;926(3):215-23. PubMed PMID: 3120782.
5: Sullivan AS, Prasad V, Roach MC, Takahashi M, Iwasaki S, Ludueña RF. Interaction of rhizoxin with bovine brain tubulin. Cancer Res. 1990 Jul 15;50(14):4277-80. PubMed PMID: 2364385.
6: Tokui T, Kuroiwa C, Tokui Y, Sasagawa K, Kawai K, Kobayashi T, Ikeda T, Komai T. Contribution of serum lipoproteins as carriers of antitumour agent RS-1541 (palmitoyl rhizoxin) in mice. Biopharm Drug Dispos. 1994 Mar;15(2):93-107. PubMed PMID: 8011970.
7: Takahashi M, Matsumoto S, Iwasaki S, Yahara I. Molecular basis for determining the sensitivity of eucaryotes to the antimitotic drug rhizoxin. Mol Gen Genet. 1990 Jul;222(2-3):169-75. PubMed PMID: 2274023.
8: Loper JE, Henkels MD, Rangel LI, Olcott MH, Walker FL, Bond KL, Kidarsa TA, Hesse CN, Sneh B, Stockwell VO, Taylor BJ. Rhizoxin analogs, orfamide A and chitinase production contribute to the toxicity of Pseudomonas protegens strain Pf-5 to Drosophila melanogaster. Environ Microbiol. 2016 Oct;18(10):3509-3521. doi: 10.1111/1462-2920.13369. Epub 2016 Jun 15. PubMed PMID: 27130686.
9: Loper JE, Henkels MD, Shaffer BT, Valeriote FA, Gross H. Isolation and identification of rhizoxin analogs from Pseudomonas fluorescens Pf-5 by using a genomic mining strategy. Appl Environ Microbiol. 2008 May;74(10):3085-93. doi: 10.1128/AEM.02848-07. Epub 2008 Mar 14. PubMed PMID: 18344330; PubMed Central PMCID: PMC2394923.
10: Takahashi M, Kobayashi H, Iwasaki S. Rhizoxin resistant mutants with an altered beta-tubulin gene in Aspergillus nidulans. Mol Gen Genet. 1989 Dec;220(1):53-9. PubMed PMID: 2691873.
11: Bissett D, Graham MA, Setanoians A, Chadwick GA, Wilson P, Koier I, Henrar R, Schwartsmann G, Cassidy J, Kaye SB, et al. Phase I and pharmacokinetic study of rhizoxin. Cancer Res. 1992 May 15;52(10):2894-8. PubMed PMID: 1581905.
12: Scherlach K, Brendel N, Ishida K, Dahse HM, Hertweck C. Photochemical oxazole-nitrile conversion downstream of rhizoxin biosynthesis and its impact on antimitotic activity. Org Biomol Chem. 2012 Aug 14;10(30):5756-9. doi: 10.1039/c2ob25250c. Epub 2012 Mar 27. PubMed PMID: 22453231.
13: Graham MA, Bissett D, Setanoians A, Hamilton T, Kerr DJ, Henrar R, Kaye SB. Preclinical and phase I studies with rhizoxin to apply a pharmacokinetically guided dose-escalation scheme. J Natl Cancer Inst. 1992 Apr 1;84(7):494-500. PubMed PMID: 1545439.
14: Tokui T, Maeda N, Kuroiwa C, Sasagawa K, Inoue T, Kawai K, Ikeda T, Komai T. Tumor selective effect of RS-1541 (palmitoyl-rhizoxin) in M5076 sarcoma and host tissues in vivo. Pharm Res. 1995 Mar;12(3):370-5. PubMed PMID: 7617523.
15: Arioka H, Nishio K, Heike Y, Abe S, Saijo N. In vitro and in vivo modulation by rhizoxin of non-P-glycoprotein-mediated vindesine resistance. J Cancer Res Clin Oncol. 1997;123(4):195-200. PubMed PMID: 9177491.
16: Scherlach K, Partida-Martinez LP, Dahse HM, Hertweck C. Antimitotic rhizoxin derivatives from a cultured bacterial endosymbiont of the rice pathogenic fungus Rhizopus microsporus. J Am Chem Soc. 2006 Sep 6;128(35):11529-36. PubMed PMID: 16939276.
17: Tsuruo T, Oh-hara T, Iida H, Tsukagoshi S, Sato Z, Matsuda I, Iwasaki S, Okuda S, Shimizu F, Sasagawa K, et al. Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines. Cancer Res. 1986 Jan;46(1):381-5. PubMed PMID: 3753552.
18: Takahashi M, Iwasaki S, Kobayashi H, Okuda S, Murai T, Sato Y, Haraguchi-Hiraoka T, Nagano H. Studies on macrocyclic lactone antibiotics. XI. Anti-mitotic and anti-tubulin activity of new antitumor antibiotics, rhizoxin and its homologues. J Antibiot (Tokyo). 1987 Jan;40(1):66-72. Erratum in: J Antibiot (Tokyo) 1987 Apr;40(4):following 565. PubMed PMID: 3606749.
19: Tolcher AW, Aylesworth C, Rizzo J, Izbicka E, Campbell E, Kuhn J, Weiss G, Von Hoff DD, Rowinsky EK. A phase I study of rhizoxin (NSC 332598) by 72-hour continuous intravenous infusion in patients with advanced solid tumors. Ann Oncol. 2000 Mar;11(3):333-8. PubMed PMID: 10811501.
20: Kusebauch B, Scherlach K, Kirchner H, Dahse HM, Hertweck C. Antiproliferative effects of ester- and amide-functionalized rhizoxin derivatives. ChemMedChem. 2011 Nov 4;6(11):1998-2001. doi: 10.1002/cmdc.201100319. Epub 2011 Aug 25. PubMed PMID: 21990089.

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